molecular formula C10H12N4 B13240662 Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine

Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine

Cat. No.: B13240662
M. Wt: 188.23 g/mol
InChI Key: XCKLTJZKOQETJR-UHFFFAOYSA-N
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Description

Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine is a versatile 1,2,3-triazole-based chemical scaffold designed for research and development applications. While specific biological data for this exact compound is not available in the searched literature, its core structure is closely related to the N -((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffold, which has been identified as a readily accessible small molecule framework for compounds that inhibit tubulin polymerization and tumor cell growth . The 1,2,3-triazole ring is a privileged structure in medicinal chemistry due to its hydrogen-bonding capability, rigidity, and metabolic stability, making it a valuable component in drug discovery . This compound serves as a key intermediate for constructing more complex molecules via synthetic organic chemistry. The 1,2,3-triazole core can be formed using reliable methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" that allows for the modular and efficient synthesis of diverse compound libraries . Researchers can leverage the amine functional group for further derivatization, such as amide bond formation or conversion to sulfonamides, to explore structure-activity relationships (SAR) and develop novel chemical entities . The benzyl and triazole motifs are frequently found in compounds investigated for a range of biological activities, including anticancer and anti-leishmanial agents . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-phenyl-N-(2H-triazol-4-ylmethyl)methanamine

InChI

InChI=1S/C10H12N4/c1-2-4-9(5-3-1)6-11-7-10-8-12-14-13-10/h1-5,8,11H,6-7H2,(H,12,13,14)

InChI Key

XCKLTJZKOQETJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NNN=C2

Origin of Product

United States

Overview of Primary Triazolylalkylamines in Functional Molecular Design

Triazolylalkylamines, the class of compounds to which Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine belongs, are molecules that feature an amine attached to a triazole ring via an alkyl spacer. These structures are of significant interest as they combine the rigidity and stability of the triazole core with the reactive and interactive potential of the amine group.

While the subject of this article is a secondary amine, the broader family of triazolylalkylamines serves as crucial components in functional molecular design. A prominent and highly studied example is Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, commonly known as TBTA. sigmaaldrich.combaseclick.eu TBTA is a tertiary amine that functions as a polytriazolylamine ligand, most notably in the context of CuAAC reactions. baseclick.eu Its role is to chelate and stabilize the copper(I) ion, protecting it from oxidation and disproportionation. baseclick.eufishersci.casmolecule.com This stabilization enhances the catalytic activity of the copper, leading to increased reaction rates and higher yields in click chemistry applications. baseclick.eu

The fundamental structure of the triazole-methyl-amine unit is key to the chelating ability of ligands like TBTA. baseclick.eu Simpler primary and secondary triazolylalkylamines are therefore valuable as foundational building blocks for creating more complex ligands, as linkers for bioconjugation, or as scaffolds for developing new functional materials. smolecule.comambeed.com

Current Research Landscape and Emerging Opportunities for Benzyl 1h 1,2,3 Triazol 5 Ylmethyl Amine

Regioselective Synthesis of the 1-Benzyl-1H-1,2,3-triazole Core

The formation of the 1,2,3-triazole ring is most commonly achieved through the cycloaddition of an azide (B81097) and an alkyne. The critical challenge is controlling the regioselectivity to obtain the desired substitution pattern. For this compound, a 1,5-disubstituted pattern is required.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its efficiency, reliability, and high yield. beilstein-journals.orgnih.gov This reaction typically involves reacting a terminal alkyne with an organic azide, such as benzyl (B1604629) azide, in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) source, like copper(II) sulfate (B86663) (CuSO₄·5H₂O), and a reducing agent, typically sodium ascorbate. nsf.govnih.gov

A defining feature of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govthieme-connect.de This occurs because the reaction mechanism proceeds through a copper acetylide intermediate, which directs the azide to bond in a specific orientation. nih.govorgsyn.org While this method is highly effective for synthesizing 1,4-isomers, it is not the direct route to the 1,5-substituted core required for this compound. rsc.org Strategies to access other isomers often involve moving beyond the standard CuAAC protocol. rsc.org

Table 1: Examples of CuAAC Reactions for 1-Benzyl-1,4-disubstituted 1,2,3-Triazoles

Alkyne ReactantCatalyst SystemSolventYieldReference
Ethyl propiolateCuSO₄·5H₂O / Sodium Ascorbatet-Butanol / H₂OGood nih.gov
Propargyl alcoholCu(OAc)₂·H₂O / Sodium AscorbateDMF68% (one-pot) thieme-connect.de
TriphenylpropargylstannaneCuIToluene94%Generic CuAAC
PhenylacetyleneCuSO₄·5H₂O / Sodium AscorbateTHF / H₂O / EtOHHigh acs.org

To achieve the 1,5-regioisomer necessary for the target compound, alternative synthetic routes are employed.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper catalysis, ruthenium-catalyzed cycloadditions provide a powerful and direct method for synthesizing 1,5-disubstituted 1,2,3-triazoles. researchgate.net This reaction typically uses a ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, to promote the reaction between an azide and a terminal alkyne, yielding the opposite regioisomer to the CuAAC reaction. beilstein-journals.org This makes RuAAC the preferred method for constructing the 1-benzyl-5-substituted-1H-1,2,3-triazole core. The reaction of benzyl azide with an alkyne like propargyl alcohol under RuAAC conditions would yield (1-benzyl-1H-1,2,3-triazol-5-yl)methanol, a key precursor for the target amine.

Thermal Huisgen Cycloaddition: The original Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne without a metal catalyst. beilstein-journals.org A significant drawback of this method is its lack of regioselectivity, which typically results in a mixture of both 1,4- and 1,5-disubstituted isomers, requiring subsequent separation. nih.gov

Base-Promoted Cycloadditions: Certain methods utilize a base to facilitate the cycloaddition, particularly with alkynes that are activated by electron-withdrawing groups or with active methylene (B1212753) compounds. For instance, the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO can be highly regioselective for either 1,4- or 1,5-isomers depending on the substrates. acs.org

Construction of the Methylamine (B109427) Linkage at the 5-Position of the Triazole

Once the 1-benzyl-1H-1,2,3-triazole core with a suitable functional group at the C5 position is synthesized (ideally via RuAAC), the next stage is to construct the methylamine side chain.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. This pathway requires the preparation of the intermediate, 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde.

Synthesis of the Aldehyde: The aldehyde precursor can be synthesized by the oxidation of (1-benzyl-1H-1,2,3-triazol-5-yl)methanol, the product of the RuAAC reaction between benzyl azide and propargyl alcohol. Standard oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) can be used for this transformation.

Amination and Reduction: The resulting aldehyde is then reacted with an ammonia (B1221849) source (e.g., ammonia, ammonium (B1175870) acetate) to form an intermediate imine. This imine is reduced in situ to the primary amine, this compound. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or specialized reagents like 1,2,3-triazole-borane complexes, which have been shown to be stable and efficient for reductive aminations. rsc.orgnih.gov

Alternative strategies involve creating a different functional group at the C5-methyl position and subsequently converting it into a primary amine. This approach also begins with (1-benzyl-1H-1,2,3-triazol-5-yl)methanol.

Via Azide Reduction: The primary alcohol can be converted to a leaving group, such as a tosylate or a halide (e.g., using SOCl₂ to form the chloride). Subsequent reaction with sodium azide (NaN₃) yields the (5-(azidomethyl)-1-benzyl-1H-1,2,3-triazole). The azido (B1232118) group is then reduced to a primary amine using methods like the Staudinger reaction (with triphenylphosphine (B44618) followed by hydrolysis) or catalytic hydrogenation (H₂/Pd-C).

Via Nitrile Reduction: If a 1-benzyl-1H-1,2,3-triazole-5-carbonitrile precursor could be formed, its reduction using powerful reducing agents like lithium aluminum hydride (LiAlH₄) would yield the desired methylamine.

Via Gabriel Synthesis: The (5-(halomethyl)-1-benzyl-1H-1,2,3-triazole) intermediate can be reacted with potassium phthalimide (B116566). The resulting phthalimide derivative is then cleaved, typically by treatment with hydrazine (B178648) (Ing-Manske procedure), to release the free primary amine.

Table 2: Key Synthetic Transformations for the Methylamine Linkage

Starting MaterialKey IntermediateMethodKey Reagents
(1-benzyl-1H-1,2,3-triazol-5-yl)methanol1-benzyl-1H-1,2,3-triazole-5-carbaldehydeReductive Amination1. PCC or MnO₂; 2. NH₃, NaBH₃CN
(1-benzyl-1H-1,2,3-triazol-5-yl)methanol5-(azidomethyl)-1-benzyl-1H-1,2,3-triazoleAzide Reduction1. SOCl₂; 2. NaN₃; 3. H₂/Pd-C or PPh₃/H₂O
(1-benzyl-1H-1,2,3-triazol-5-yl)methanolN-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)phthalimideGabriel Synthesis1. PBr₃; 2. Potassium Phthalimide; 3. Hydrazine

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical synthesis more environmentally benign. rsc.org These principles can be applied to the synthesis of triazole compounds to reduce waste, minimize energy consumption, and avoid hazardous substances. nih.govnih.govbenthamdirect.com

Green Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Greener alternatives for triazole synthesis include water, glycerol, and deep eutectic solvents (DES). consensus.app Water has been successfully used as a solvent for CuAAC reactions, often allowing for the recycling of the catalyst and solvent. consensus.app

Catalysis: The development of heterogeneous or recyclable catalysts is a key green strategy. Copper nanoparticles, for example, have been used in green solvents for triazole synthesis and can be recovered and reused. consensus.app This minimizes metal contamination in the final product and reduces waste.

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound have been employed to accelerate triazole synthesis. nih.gov These methods can significantly reduce reaction times and energy input compared to conventional heating.

By integrating these green chemistry principles into the synthetic route, the production of this compound can be made more sustainable and efficient.

Chemical Reactivity of this compound: A Review of Current Research

Detailed scientific literature specifically outlining the chemical reactivity and transformations of this compound is notably scarce. The majority of available research focuses on the isomeric 1,4-disubstituted 1,2,3-triazoles, which are readily synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or on analogs where the amine functionality is directly attached to the triazole ring. Consequently, this article draws upon established principles of organic chemistry and the known reactivity of closely related functional groups and heterocyclic systems to construct a theoretical framework for the reactivity of the title compound.

Coordination Chemistry and Potential Ligand Applications of Benzyl 1h 1,2,3 Triazol 5 Ylmethyl Amine

Ligand Design Considerations for Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine

The design of this compound as a ligand presents several key features that are attractive for coordination chemistry. The molecule incorporates a combination of hard and soft donor atoms, variable denticity, and steric and electronic factors that can be tuned to influence the properties of the resulting metal complexes.

The primary donor sites on the ligand are the nitrogen atoms of the 1,2,3-triazole ring and the secondary amine. The 1,2,3-triazole ring is a versatile coordinating moiety, capable of binding to metal centers in several ways, including monodentate coordination through the N2 or N3 atoms, or as a bridging ligand. scite.ai The secondary amine provides an additional, flexible coordination site. This allows the ligand to act as a bidentate or potentially a bridging ligand, depending on the metal ion's coordination preferences and the reaction conditions.

The flexibility of the methylene (B1212753) bridge between the triazole ring and the amine group, as well as the rotational freedom of the benzyl (B1604629) group, allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This flexibility is a key consideration in the design of ligands for specific catalytic or material applications.

The steric bulk of the benzyl group can play a significant role in controlling the coordination environment around a metal center. It can influence the number of ligands that can coordinate, the stability of the resulting complex, and the accessibility of the metal center to substrates in catalytic applications. Electronically, the benzyl group is weakly electron-donating, which can subtly influence the donor properties of the triazole and amine groups. The 1,2,3-triazole ring itself possesses a high dipole moment and the capacity for hydrogen bonding, which can contribute to the stability of the resulting complexes and influence their solubility and intermolecular interactions.

Complexation with Transition Metal Ions

The combination of nitrogen donor atoms in this compound makes it a promising candidate for forming stable complexes with a variety of transition metal ions. The ability of 1,2,3-triazoles to coordinate with transition metals is well-documented, with numerous examples of complexes with copper, palladium, ruthenium, rhodium, and iridium, among others. scite.aibohrium.com These complexes have shown potential in various catalytic transformations. bohrium.com

Based on the behavior of analogous ligands like TBTA, this compound is expected to form stable complexes with late transition metals. For instance, TBTA is widely used to stabilize copper(I) in "click" chemistry by forming a protective coordination sphere around the metal ion. baseclick.eu This suggests that this compound could also form stable complexes with copper and other transition metals, potentially influencing their reactivity and stability.

The coordination of this compound to a metal ion would be expected to produce noticeable changes in its spectroscopic signatures. In the absence of direct spectroscopic data for this specific ligand's complexes, we can infer the expected changes from studies on similar 1,2,3-triazole-containing ligands.

Infrared (IR) Spectroscopy: Upon coordination, shifts in the vibrational frequencies of the C=N and N-N bonds within the triazole ring would be anticipated. The N-H stretching frequency of the secondary amine would also likely shift to lower wavenumbers upon coordination to a metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the triazole ring and the methylene bridge would be expected to show a downfield shift upon coordination due to the deshielding effect of the metal ion. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the triazole ring and the methylene bridge would also experience shifts.

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes would be dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, the energies of which would depend on the specific metal ion and its oxidation state.

While no crystal structures of metal complexes containing this compound are currently available, the crystal structure of a cobalt(II) complex with the analogous tripodal ligand TBTA provides valuable insights into potential coordination geometries. In the complex Co(TBTA)(imidazole)₂, the cobalt ion is five-coordinate with a distorted trigonal bipyramidal geometry. The three triazole nitrogen atoms from the TBTA ligand occupy the equatorial positions, while the apical amine of TBTA and an imidazole (B134444) ligand are in the axial positions. This structure demonstrates the ability of the benzyl-triazole-amine framework to form well-defined coordination spheres around a metal ion.

Based on this, it can be postulated that this compound could form complexes with various coordination numbers and geometries. For example, with a metal ion that prefers a square planar geometry, two ligands could coordinate in a bidentate fashion. With an octahedral metal ion, three ligands could coordinate, or a combination of the ligand and other solvent or ancillary ligands could complete the coordination sphere. The benzyl groups would likely play a significant role in the solid-state packing of these complexes through π-π stacking interactions.

Interactions with Main Group and Lanthanide Elements

There is currently a lack of published research on the coordination of this compound with main group and lanthanide elements. However, the presence of both hard (amine) and borderline (triazole) nitrogen donor atoms suggests that this ligand could potentially form complexes with these elements. The oxophilic nature of lanthanide ions might favor coordination to the amine group. The study of such complexes could reveal interesting structural and photophysical properties. For instance, lanthanide complexes with organic ligands are known for their unique luminescent properties, and the triazole moiety could act as an antenna to sensitize the lanthanide ion's emission. Research on lanthanide tribenzyl complexes has shown varied structural arrangements depending on the ionic radius of the lanthanide, suggesting that the steric bulk of the benzyl group in this compound could influence the coordination geometry and stoichiometry of potential lanthanide complexes. rsc.org

Exploration of Catalytic Potentials of its Metal Complexes in Organic Synthesis

Metal complexes bearing 1,2,3-triazole ligands have emerged as a versatile class of catalysts for a wide array of organic transformations. scite.aibohrium.com These include oxidation reactions, coupling reactions, and cycloadditions. bohrium.comresearchgate.net The electronic and steric properties of the triazole ligand can be readily tuned, allowing for the fine-tuning of the catalytic activity and selectivity of the metal center. bohrium.com

Given the structural similarities to ligands used in successful catalytic systems, metal complexes of this compound hold significant potential as catalysts. For example, copper-triazole complexes are known to be effective catalysts for azide-alkyne cycloaddition (click chemistry). baseclick.eu Palladium-triazole complexes have been employed in various cross-coupling reactions. bohrium.comresearchgate.net Ruthenium-triazole complexes have shown activity in transfer hydrogenation and oxidation reactions. bohrium.com

The bidentate nature of this compound could lead to the formation of stable chelate complexes, which are often more robust and catalytically active than their monodentate counterparts. The benzyl group could also influence the solubility of the catalyst in organic solvents and potentially induce enantioselectivity in asymmetric catalysis if a chiral version of the ligand were to be synthesized. Further research is warranted to synthesize and screen the catalytic activity of transition metal complexes of this compound in various organic reactions.

Mechanistic Biological Interaction Studies of Benzyl 1h 1,2,3 Triazol 5 Ylmethyl Amine

Elucidation of Molecular Recognition Pathways with Biomolecules

The molecular structure of Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine suggests several potential non-covalent interactions that can govern its recognition by biomolecules such as proteins and nucleic acids. The 1,2,3-triazole ring is a key pharmacophore that can participate in hydrogen bonding and π-π stacking interactions.

Studies on other 1,2,3-triazole hybrids have demonstrated their ability to form stable adducts with DNA. acs.org These interactions are often stabilized by a combination of hydrophobic forces and hydrogen bonds. acs.org The benzyl (B1604629) group of this compound can further enhance binding with biomolecular targets through hydrophobic and π-stacking interactions. For instance, in studies of related compounds, the benzyl ring has been shown to engage in π-π interactions with aromatic residues like phenylalanine in protein binding pockets. nih.gov

The amine group in the molecule is also a critical site for interaction, capable of forming hydrogen bonds with acceptor groups on biomolecules. This is a common feature in many biologically active molecules, where the amine acts as a hydrogen bond donor.

A summary of potential molecular recognition interactions is presented in the table below.

Molecular MoietyPotential Interaction TypeInteracting Biomolecular Partner (Example)
1,2,3-Triazole RingHydrogen Bonding, π-π StackingAmino acid residues (e.g., Cysteine, Phenylalanine), DNA bases
Benzyl GroupHydrophobic, π-π StackingAromatic amino acid residues (e.g., Phenylalanine, Tyrosine)
Amine GroupHydrogen Bonding (Donor)Carbonyl groups, phosphate (B84403) groups in proteins and DNA

Investigation of Enzymatic Binding Mechanisms

The binding of small molecules to enzymes is a cornerstone of their therapeutic effect. For derivatives of 1,2,3-triazole, various enzymatic binding mechanisms have been elucidated, suggesting potential pathways for this compound.

One of the key mechanisms involves the inhibition of kinases, a class of enzymes often implicated in cancer progression. For example, in silico studies on 1,2,3-triazole-uracil ensembles have shown potent inhibitory activity against VEGFR-2, a key kinase in angiogenesis. nih.gov The binding of these compounds to the enzyme's active site is stabilized by a network of interactions, including hydrogen bonds formed by the triazole nitrogen atoms with amino acid residues like Aspartate and Lysine. nih.gov The benzyl group in these analogues also contributes to binding by forming π-alkyl and π-π interactions with hydrophobic residues in the active site. nih.gov

Another important enzymatic target for triazole derivatives is tubulin. nih.gov Certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been shown to inhibit tubulin polymerization, a critical process in cell division. nih.gov This inhibition is thought to occur through binding to the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

The table below summarizes the enzymatic binding mechanisms observed for related triazole compounds.

Enzyme Target (Example)Interacting Residues (Example)Type of InteractionConsequence of Binding
VEGFR-2 KinaseCysteine, Valine, Phenylalanine, Aspartate, Lysineπ-alkyl, π-π stacking, Hydrogen bondingInhibition of angiogenesis
TubulinNot specifiedNot specifiedInhibition of polymerization, G2/M cell cycle arrest

Interactions with Cellular Components at the Molecular Level

At the cellular level, the interactions of this compound with various components can trigger a cascade of events leading to a biological response. Based on studies of analogous compounds, a primary interaction is with the microtubule network. nih.gov

Microtubules are dynamic protein polymers essential for cell structure, intracellular transport, and cell division. nih.gov By inhibiting tubulin polymerization, as has been demonstrated for structurally similar N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, the compound can disrupt the normal functioning of the microtubule network. nih.gov This perturbation of microtubule dynamics is a validated mechanism for anticancer agents, as it preferentially affects rapidly dividing cancer cells. nih.gov

Confocal microscopy of cells treated with these related triazole compounds has shown a clear disruption of the normal microtubule architecture, providing visual evidence of this molecular interaction. nih.gov Furthermore, flow cytometry analysis has confirmed that this disruption leads to an arrest of the cell cycle in the G2/M phase, a hallmark of antimicrotubule agents. nih.gov

Computational Modeling of Ligand-Biomolecule Interactions

Computational modeling, particularly molecular docking, is a powerful tool for predicting and understanding the interactions between a small molecule and its biological target. For various 1,2,3-triazole derivatives, molecular docking studies have provided detailed insights into their binding modes. nih.govnih.gov

In a study of 1,2,3-triazole-uracil ensembles as VEGFR-2 inhibitors, molecular docking revealed that the triazole ring can form hydrogen bonds with key amino acid residues in the enzyme's active site, such as Cys919, Asp1046, and Lys868. nih.gov The appended benzyl ring was found to be stabilized by π-π interactions with Phe1047 and π-alkyl interactions with residues like Val848 and Leu1035. nih.gov

Similarly, docking studies of a 4-benzyl-1,2,4-triazol-5-one derivative with the EGFR kinase domain ATP binding site indicated that the interaction is responsible for its anticancer activity. nih.gov These computational models highlight the importance of specific functional groups in guiding the molecule to its binding site and establishing a stable complex.

The predictive power of these models is often correlated with experimental findings, such as IC50 values from in vitro assays. nih.gov The binding affinities calculated from docking simulations can help to rationalize the observed biological activities and guide the design of more potent analogues.

The table below provides examples of interaction energies and key interacting residues from computational studies of related triazole compounds.

Target ProteinLigand (Example)Binding Affinity (kcal/mol)Key Interacting Residues (Example)
VEGFR-21,2,3-triazole-uracil ensemble (Compound 5h)-124.79Cys919, Asp1046, Lys868
VEGFR-21,2,3-triazole-uracil ensemble (Compound 5n)-125Cys1045, Val848, Phe1047, Val916, Lys868, Glu885

Applications of Benzyl 1h 1,2,3 Triazol 5 Ylmethyl Amine in Advanced Materials

Role as a Monomer or Building Block in Polymer Science

The 1,2,3-triazole ring is a valuable functional group in polymer chemistry, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". mdpi.com Polymers containing 1,2,3-triazole units in their backbone are noted for being promising new functional polymers. mdpi.com This is due to the triazole ring's large dipole moment and its ability to act as a hydrogen bond acceptor or a ligand for metal ions. mdpi.com However, specific studies detailing the use of Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine as an AB-type monomer or as a component in step-growth polymerization were not identified. Research in this area tends to focus on other derivatives, such as those synthesized from 3-azido-1-propyne derivatives, to create dense 1,2,3-triazole polymers. mdpi.com

Development of Functional Materials and Coatings

In materials science, triazole derivatives are utilized in the development of advanced materials like functional polymers and nanomaterials due to their stability and versatile chemical properties. The incorporation of triazole rings can impart specific functionalities to materials. While there is general mention of triazole compounds being used to create functional materials, specific examples or detailed studies on the development of coatings or other functional materials derived directly from this compound are not present in the surveyed literature. The research often involves more complex or different triazole structures for these applications.

Sensing Applications and Chemo/Biosensor Design

The unique structure of the 1,2,3-triazole ring, with its multiple nitrogen atoms, makes it an excellent candidate for use in chemosensors and biosensors. These nitrogen atoms can act as binding sites for metal ions and other analytes. For instance, new azaheterocycle-based bola molecules containing a 1,2,3-triazole core have been prepared and investigated as promising fluorescent chemosensors for detecting electron-deficient species, such as the components of nitro-explosives and mercury (Hg²⁺) cations. nih.gov These sensors often operate on a "turn-off" fluorescence response mechanism. nih.gov However, the literature available does not specify the use of this compound in the design or construction of such chemo/biosensors.

Computational and Theoretical Investigations of Benzyl 1h 1,2,3 Triazol 5 Ylmethyl Amine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis.

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. For Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine, this would be investigated using quantum mechanical calculations, most commonly through Density Functional Theory (DFT). These calculations would reveal the distribution of electrons within the molecule and identify regions of high and low electron density.

A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO's energy relates to the molecule's ability to accept electrons, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is likely to be located on the electron-rich regions, such as the triazole ring and the amine group, while the LUMO would be distributed over the aromatic systems. A hypothetical FMO analysis might yield the data presented in the table below, which illustrates the typical parameters calculated.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Conformational Analysis and Potential Energy Surfaces.

The three-dimensional shape of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is a computational method used to identify the most stable arrangement of atoms (the global minimum) and other low-energy conformations. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

The results of a conformational analysis are often visualized using a Potential Energy Surface (PES), which plots the energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. The PES reveals the energy barriers between different conformations and helps to understand the molecule's flexibility. For this compound, key rotations would be around the bonds connecting the benzyl (B1604629) group to the triazole ring and the methylene (B1212753) group to the amine. Identifying the most stable conformer is crucial as it is the most populated state and therefore dictates the molecule's observable properties.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis).

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for the most stable conformer of this compound would be compared with experimental data to confirm its structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an Infrared (IR) spectrum. These calculations help in assigning the vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., N-H, C-H, C=N).

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. This analysis would identify the wavelengths of maximum absorption (λmax) for this compound and the nature of the electronic transitions (e.g., π → π* or n → π*).

The table below illustrates the kind of data that would be generated from such predictive studies.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Aromatic protons: 7.2-7.5, CH₂ protons: 4.0-5.5, NH proton: variable
¹³C NMR Chemical Shift (ppm) Aromatic carbons: 120-140, Triazole carbons: 120-150, CH₂ carbons: 40-60
IR Vibrational Frequency (cm⁻¹) N-H stretch: ~3300, C-H aromatic stretch: ~3100, C=N stretch: ~1600
UV-Vis λmax (nm) ~210, ~260

Quantum Chemical Calculations of Reaction Mechanisms and Energetics.

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the 'click' reaction (a copper-catalyzed azide-alkyne cycloaddition), or its subsequent reactions.

Molecular Dynamics Simulations for Solution Behavior.

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment. In an MD simulation, the movements of the molecule and the surrounding solvent molecules are calculated over time based on a force field that describes the interactions between atoms.

Structure Property Relationship Studies of Benzyl 1h 1,2,3 Triazol 5 Ylmethyl Amine Derivatives

Influence of Substituent Variations on Reactivity and Selectivity

The reactivity and selectivity of Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine derivatives are significantly influenced by the electronic and steric nature of substituents on both the benzyl (B1604629) and triazole rings. These variations can affect the rate and outcome of chemical reactions, particularly the 1,3-dipolar cycloaddition used for the synthesis of the 1,2,3-triazole core.

Research has shown that the electronic properties of substituents on the azide (B81097) precursor have a notable impact on the rate of cycloaddition reactions. researchgate.net Generally, electron-withdrawing groups on the benzyl azide can increase the reaction rate, while electron-donating groups may have the opposite effect. researchgate.net For instance, computational studies on the 1,3-dipolar cycloaddition of benzyl azides with strained alkynes have revealed that fluorine substitution has a dramatic effect on reactivity. acs.orgnih.govresearchgate.net

The steric hindrance of substituents also plays a critical role. Bulky substituents near the reacting centers can decrease the reaction rate by impeding the approach of the reacting molecules. researchgate.net The choice of solvent and base can also influence the reaction, with polar aprotic solvents like DMSO often proving effective. mdpi.com

The regioselectivity of the cycloaddition reaction, leading to either 1,4- or 1,5-disubstituted triazoles, is another critical aspect governed by substituent effects and the choice of catalyst. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted isomer, ruthenium-based catalysts can favor the formation of the 1,5-isomer. organic-chemistry.orgmdpi.com The nature of the substituents on the alkyne also strongly influences the regioselectivity of the formed cycloadducts in ruthenium-catalyzed reactions. osi.lv

Table 1: Influence of Substituents and Conditions on the Synthesis of 1,2,3-Triazole Derivatives

EntryBenzyl Azide SubstituentAlkyneCatalyst/ConditionsProduct(s)Yield (%)Reference
1HDi-tert-butyl acetylenedicarboxylateRefluxing methanol, 3-20 hrsDi-tert-butyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate73-94 mdpi.com
2HPhenylacetyleneNHC copper(I) complex, room temp1-Benzyl-4-phenyl-1H-1,2,3-triazoleHigh researchgate.net
3HInternal Alkynes[Cp*RuCl] complexTrisubstituted 1,2,3-triazoles- osi.lv
4HTerminal AlkynesRu-based catalysts1,5-disubstituted 1,2,3-triazolesGood mdpi.com

This table is generated based on data from the provided text and illustrates the impact of different reaction parameters on the synthesis of triazole derivatives.

Correlation of Structural Features with Ligand Binding Affinities

The structural features of this compound derivatives are intricately linked to their ability to bind to biological targets. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the molecular scaffold affect ligand binding affinities and, consequently, biological activity.

For instance, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. nih.gov Among these, certain compounds displayed high cytotoxicity, with the nature and position of substituents on the benzyl and piperazine (B1678402) rings playing a crucial role. nih.gov Molecular modeling studies suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin, indicating their potential as antimicrotubule agents. nih.gov

In another study, benzimidazole-triazole derivatives were investigated as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The triazole ring in these hybrids can act as a linker or a hydrogen bond acceptor within the ATP-binding pocket of the enzyme. researchgate.net The lipophilicity of substituents at the 1 and 4 positions of the triazole was found to enhance binding affinity. researchgate.net The N-phenyl-1,2,4-triazole derivatives, in particular, exhibited potent cytotoxic activity against MCF-7 and A-549 cell lines, with IC50 values in the low micromolar range. nih.gov

Furthermore, the substitution pattern on the benzyl ring has been shown to be critical for activity in other related heterocyclic compounds. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a phenolic function in the ortho position of the benzyl ring was found to be useful for vasorelaxing activity through the opening of BK channels. nih.gov

Table 2: Ligand Binding Affinities of this compound Derivatives and Analogs

CompoundTargetSubstituent(s)IC50 (µM)Cell LineReference
10ecTubulinSubstituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone0.99 ± 0.01BT-474 nih.gov
6a-cEGFRN-phenyl-1,2,4-triazole derivatives1.29 - 4.30MCF-7 nih.gov
6a-cEGFRN-phenyl-1,2,4-triazole derivatives3.18 - 5.80A-549 nih.gov
3fEGFRThiazole derivative0.089 ± 0.007- nih.gov
3fBRAFV600EThiazole derivative0.093 ± 0.008- nih.gov

This table is generated based on data from the provided text and showcases the binding affinities of various triazole derivatives against different biological targets.

Impact of Molecular Design on Supramolecular Assembly

The molecular design of this compound derivatives has a profound impact on their self-assembly into ordered supramolecular structures. The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions.

Hydrogen bonding plays a pivotal role in the supramolecular assembly of many triazole derivatives. In the crystal structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, N—H⋯N hydrogen bonds link adjacent molecules into infinite zigzag chains. nih.gov Similarly, in 4-amino-1-benzyl-1,2,4-triazolin-5-one, N—H⋯O hydrogen bonds between the amino and carbonyl groups form infinite chains. nih.gov These chains are further linked by C—H⋯O contacts, creating a layered structure of polar and apolar moieties. nih.gov

The introduction of specific functional groups can be used to direct the supramolecular assembly. For example, the presence of amide groups can promote the formation of intermolecular hydrogen bonds, leading to the formation of helical polymers with columnar arrangements. nih.gov The planarity of the molecular structure is also a key factor, with intramolecular hydrogen bonds contributing to the formation of planar tricyclic structures in some energetic triazole compounds. semanticscholar.org

Table 3: Intermolecular Interactions in the Supramolecular Assembly of Benzyl-Triazole Derivatives

CompoundIntermolecular Interaction(s)Resulting Supramolecular StructureReference
4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazoleC-H···O, C-H···π, π-π stacking3D network nih.gov
3-Benzylsulfanyl-1H-1,2,4-triazol-5-amineN-H···N hydrogen bondsInfinite zigzag chains nih.gov
4-Amino-1-benzyl-1,2,4-triazolin-5-oneN-H···O and C-H···O hydrogen bondsInfinite chains forming layered structures nih.gov
1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amineIntermolecular hydrogen bonds, π-π stackingFace-to-face stacking arrangement semanticscholar.org

This table is generated based on data from the provided text and summarizes the key intermolecular interactions and resulting supramolecular architectures in various triazole derivatives.

Emerging Research Frontiers and Future Prospects for Benzyl 1h 1,2,3 Triazol 5 Ylmethyl Amine

Integration into Multicomponent Systems and Hybrid Materials

The 1,2,3-triazole ring is a highly stable aromatic system that is often employed as a rigid and reliable linker in the construction of more complex molecular assemblies. This characteristic is largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of 1,4-disubstituted triazoles. baseclick.eu The structural features of Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine, possessing both a reactive amine group and a benzyl-substituted triazole core, make it a promising candidate for integration into multicomponent systems and the fabrication of novel hybrid materials.

The primary amine functionality offers a versatile handle for a variety of chemical transformations, including amidation, imine formation, and alkylation. This allows for the covalent linkage of the triazole unit to other molecular fragments, polymers, or surfaces. For instance, it could be envisaged that this compound could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the triazole and amine groups could serve as coordinating or structural nodes.

The benzyl (B1604629) group, on the other hand, can influence the solubility and intermolecular interactions of the resulting materials. baseclick.eu Its aromatic nature can facilitate π-π stacking interactions, which can be a crucial factor in the self-assembly of supramolecular structures. The combination of the polar triazole and amine moieties with the nonpolar benzyl group imparts an amphiphilic character to the molecule, which could be exploited in the design of novel surfactants, drug delivery vehicles, or materials with tunable self-assembly properties.

Potential Application AreaRole of this compoundKey Interacting Moieties
Polymer Chemistry Monomer or cross-linking agentCarboxylic acids, aldehydes, isocyanates
Materials Science Building block for functional materialsMetal ions, organic linkers
Supramolecular Chemistry Component of self-assembling systemsOther aromatic systems, host molecules

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 1,2,3-triazoles has been revolutionized by the development of click chemistry. The most common approach to 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction between a terminal alkyne and an organic azide (B81097). mdpi.com For the synthesis of this compound, a plausible retrosynthetic analysis would involve the cycloaddition of benzyl azide with propargylamine (B41283) or a protected equivalent.

However, the synthesis of 1,5-disubstituted 1,2,3-triazoles often requires alternative strategies, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) or other methods that proceed through different mechanistic pathways. The development of regioselective synthetic routes to the 1,5-isomer of this compound would significantly expand its potential utility.

In line with the growing emphasis on green chemistry, the exploration of sustainable methodologies for the synthesis of this compound is a key research frontier. This includes the use of environmentally benign solvents (such as water or bio-based solvents), the development of catalyst systems based on earth-abundant and non-toxic metals, and the use of energy-efficient reaction conditions, such as microwave irradiation or visible-light-promoted reactions. rsc.orgresearchgate.net For example, visible-light-mediated CuAAC reactions have emerged as a more sustainable alternative to traditional methods, often proceeding under mild conditions without the need for external heating. rsc.org

Synthetic ApproachKey ReactantsPotential Advantages
CuAAC Benzyl azide, PropargylamineHigh efficiency, mild conditions
RuAAC Benzyl azide, PropargylamineAccess to 1,5-isomer
Sustainable Methods -Reduced environmental impact, lower energy consumption

Advanced Spectroscopic and Analytical Characterization Techniques

The unambiguous characterization of this compound and its derivatives is crucial for understanding their properties and reactivity. A suite of advanced spectroscopic and analytical techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.

¹H NMR would provide information on the number and connectivity of protons in the molecule. Characteristic signals would be expected for the benzyl protons, the methylene (B1212753) protons adjacent to the triazole and amine groups, the amine protons, and the triazole ring proton.

¹³C NMR would reveal the carbon skeleton of the molecule, with distinct chemical shifts for the aromatic carbons of the benzyl group, the triazole ring carbons, and the aliphatic methylene carbons. mdpi.com

Infrared (IR) Spectroscopy would be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic moieties, and the vibrations of the triazole ring. mdpi.com

Mass Spectrometry (MS) would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

For more complex systems incorporating this molecule, techniques such as X-ray crystallography could provide definitive information on the three-dimensional structure and intermolecular interactions in the solid state. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT) , can also be used to predict spectroscopic properties and to gain a deeper understanding of the electronic structure and reactivity of the molecule.

TechniqueInformation ObtainedExpected Key Features
¹H NMR Proton environment and connectivitySignals for benzyl, methylene, amine, and triazole protons
¹³C NMR Carbon skeletonResonances for aromatic, triazole, and aliphatic carbons
IR Spectroscopy Functional groupsN-H, C-H, and triazole ring vibrations
Mass Spectrometry Molecular weight and formulaMolecular ion peak corresponding to C10H12N4

Interdisciplinary Research Paradigms and Untapped Potentials

The unique combination of a benzyl group, a 1,2,3-triazole linker, and a primary amine functionality in this compound opens up a wide array of possibilities for interdisciplinary research.

In medicinal chemistry , the 1,2,3-triazole core is a well-established pharmacophore and a bioisostere for other functional groups. acs.org The ability to functionalize the amine group allows for the attachment of this triazole unit to biomolecules, such as peptides, steroids, or other therapeutic agents. This could lead to the development of novel drug conjugates with improved pharmacokinetic properties or targeted delivery mechanisms.

In materials science , the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, altered solubility, or novel electronic properties. The triazole ring is known to coordinate with metal ions, suggesting potential applications in the development of new catalysts, sensors, or corrosion inhibitors.

The field of supramolecular chemistry could also benefit from the unique structural features of this compound. Its ability to participate in hydrogen bonding (via the amine and triazole nitrogens) and π-π stacking (via the benzyl group) makes it an interesting building block for the construction of complex, self-assembled architectures with potential applications in areas such as molecular recognition and encapsulation.

The full potential of this compound is yet to be unlocked. Further research into its synthesis, characterization, and reactivity will undoubtedly pave the way for its application in a diverse range of scientific and technological fields.

Q & A

Basic: What are the optimal synthetic routes for Benzyl(1H-1,2,3-triazol-5-ylmethyl)amine, and how can regioselectivity be controlled?

The most efficient method involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. To synthesize the triazole core, react a terminal alkyne with a benzyl-substituted azide under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate). Regioselectivity (1,4- vs. 1,5-substitution) is inherently controlled by Cu(I), favoring 1,4-substituted triazoles under standard conditions . For the benzylamine linkage, introduce the benzyl group via alkylation or reductive amination post-triazole formation. Purity is enhanced by column chromatography or recrystallization.

Basic: How should researchers validate the structural integrity of this compound?

Use a multi-technique approach:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., triazole N–N distances ~1.3 Å) and confirm regiochemistry . SHELX programs are recommended for refinement .
  • NMR : Confirm benzyl protons (δ 7.2–7.4 ppm, aromatic) and triazole CH (δ 7.8–8.2 ppm). Discrepancies between calculated (DFT) and observed shifts may indicate tautomerism .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism or rotational barriers). For example:

  • Tautomerism : The 1,2,3-triazole ring may exhibit prototropy (1H vs. 2H tautomers). Use variable-temperature NMR to observe coalescence or splitting .
  • Crystal packing effects : X-ray structures may show non-planar benzyl-triazole dihedral angles (~81° in similar compounds) due to intermolecular forces, whereas solution NMR reflects averaged conformations . Computational modeling (DFT) can reconcile these differences by comparing gas-phase and solid-state geometries .

Advanced: What strategies optimize the compound’s bioactivity in antimicrobial studies?

Modify substituents to enhance interactions with microbial targets:

  • Benzyl group : Introduce electron-withdrawing groups (e.g., 4-F) to improve membrane penetration, as seen in analogs with MIC values <10 µM against S. aureus .
  • Triazole core : Replace the 5-methyl group with bulkier substituents (e.g., tert-butyl) to disrupt enzyme active sites .
  • Methodology : Use time-kill assays and checkerboard synergy tests with standard antibiotics (e.g., ciprofloxacin) to evaluate potency and resistance mitigation .

Advanced: How do computational methods aid in predicting the compound’s reactivity and stability?

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict tautomeric preferences, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites .
  • MD simulations : Assess solvation effects and stability in biological membranes (e.g., POPC lipid bilayers) to guide pharmacokinetic studies .
  • Docking studies : Screen against target proteins (e.g., fungal CYP51) to prioritize synthetic analogs .

Basic: What safety protocols are critical when handling this compound?

  • Hazard mitigation : Use PPE (gloves, goggles) due to potential toxicity (H303: harmful if swallowed). Avoid inhalation (P305+P351+P338) .
  • Waste disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

Advanced: How can researchers address low yields in large-scale CuAAC reactions?

  • Catalyst optimization : Use Cu(I)-stabilizing ligands (e.g., TBTA) to prevent Cu(0) precipitation and improve turnover .
  • Solvent effects : Switch to DMF/H₂O mixtures (3:1) to enhance solubility of hydrophobic intermediates .
  • Scale-up pitfalls : Monitor exothermicity (ΔT >50°C risks side reactions) and employ flow chemistry for heat dissipation .

Advanced: What analytical techniques differentiate this compound from structurally similar byproducts?

  • LC-MS/MS : Use a C18 column (ACN/H₂O gradient) to separate regioisomers. MS² fragmentation patterns (e.g., m/z 145 for benzyl loss) confirm identity .
  • 2D NMR : NOESY correlations between triazole CH and benzyl protons distinguish 1,4- from 1,5-substitution .
  • PXRD : Compare experimental and simulated patterns to detect polymorphic impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.